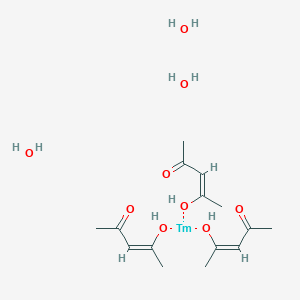
Thulium(III) acetylacetonate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula Tm(C₅H₇O₂)₃·3H₂O . It is a white powder that is soluble in organic solvents and is often used in various scientific and industrial applications. This compound is part of the broader class of lanthanide acetylacetonates, which are known for their stability and versatility in various chemical processes .
Méthodes De Préparation
Thulium(III) acetylacetonate trihydrate can be synthesized through the reaction of thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an appropriate solvent, such as acetonitrile, and then adding acetylacetone. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Thulium(III) acetylacetonate trihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: It can undergo substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Complex Formation: It can form complexes with other molecules, such as 8-hydroxyquinoline, under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Thulium(III) acetylacetonate trihydrate has a wide range of applications in scientific research:
Biology: The compound is used in biological studies to investigate the effects of lanthanides on biological systems.
Mécanisme D'action
The mechanism of action of Thulium(III) acetylacetonate trihydrate involves its ability to form stable complexes with various molecules. These complexes can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the complex and the target molecule .
Comparaison Avec Des Composés Similaires
Thulium(III) acetylacetonate trihydrate can be compared with other lanthanide acetylacetonates, such as:
Thulium(III) acetate: Similar in that it is a thulium compound, but it has different ligands and properties.
Europium(III) acetylacetonate: Another lanthanide acetylacetonate with similar coordination properties but different applications due to its unique luminescent properties.
Gadolinium(III) acetylacetonate: Used in similar applications but has different magnetic properties, making it useful in magnetic resonance imaging (MRI) contrast agents.
This compound is unique due to its specific coordination environment and the stability of its trihydrate form, which makes it particularly useful in certain chemical and industrial processes .
Propriétés
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;thulium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZTWHGYMCJWAS-VBBOVLQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9Tm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














